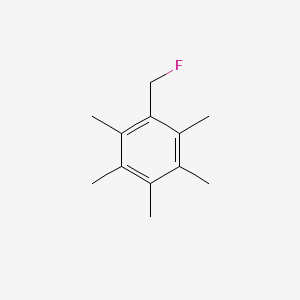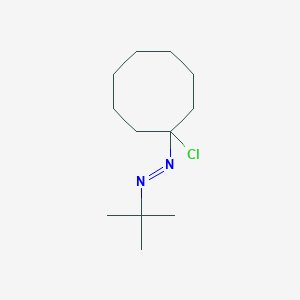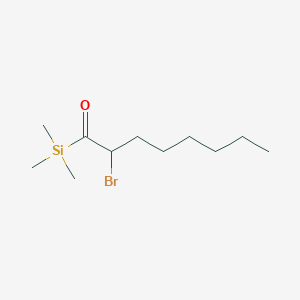![molecular formula C11H11NO5 B14606425 {3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid CAS No. 59346-87-1](/img/structure/B14606425.png)
{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid is an organic compound characterized by the presence of a nitro group, an allyloxy group, and a phenylacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid typically involves the nitration of a suitable precursor followed by the introduction of the allyloxy group. One common method is the nitration of 4-hydroxyphenylacetic acid using a mixture of nitric acid and sulfuric acid to yield 3-nitro-4-hydroxyphenylacetic acid. This intermediate is then reacted with allyl bromide in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 3-Amino-4-[(prop-2-en-1-yl)oxy]phenylacetic acid.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
Hydrolysis: 3-Nitro-4-hydroxyphenylacetic acid and allyl alcohol.
科学的研究の応用
{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of {3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the allyloxy group may enhance the compound’s binding affinity to target molecules.
類似化合物との比較
Similar Compounds
3-Nitro-4-hydroxyphenylacetic acid: Lacks the allyloxy group, making it less versatile in chemical reactions.
4-[(Prop-2-en-1-yl)oxy]phenylacetic acid: Lacks the nitro group, reducing its potential biological activity.
3-Amino-4-[(prop-2-en-1-yl)oxy]phenylacetic acid: A reduced form of the compound with different chemical properties.
Uniqueness
{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid is unique due to the presence of both the nitro and allyloxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
59346-87-1 |
|---|---|
分子式 |
C11H11NO5 |
分子量 |
237.21 g/mol |
IUPAC名 |
2-(3-nitro-4-prop-2-enoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H11NO5/c1-2-5-17-10-4-3-8(7-11(13)14)6-9(10)12(15)16/h2-4,6H,1,5,7H2,(H,13,14) |
InChIキー |
ZBNVMXJFMHDYEN-UHFFFAOYSA-N |
正規SMILES |
C=CCOC1=C(C=C(C=C1)CC(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


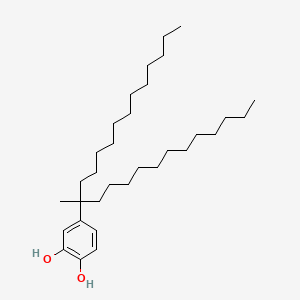
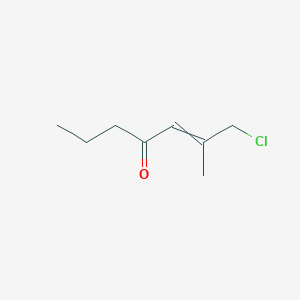
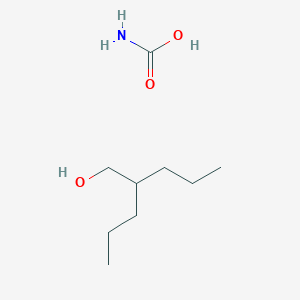
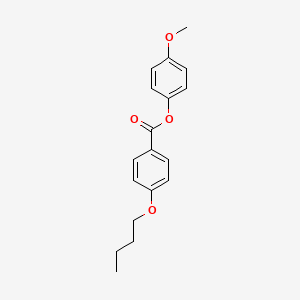
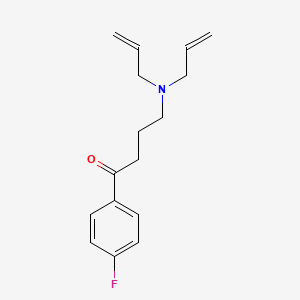
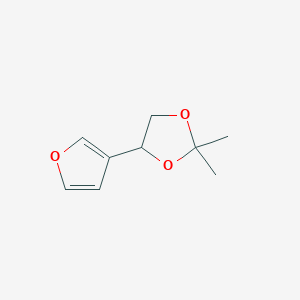
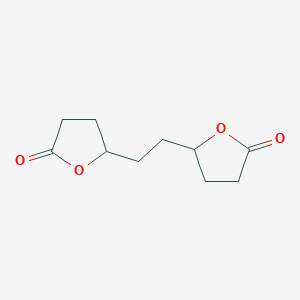
![1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]-](/img/structure/B14606393.png)
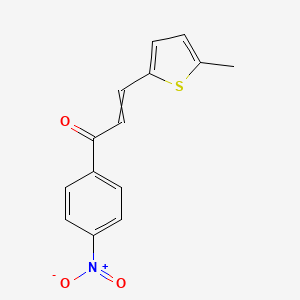
![Benzo[h]quinolin-2(1H)-one, 3,4-dihydro-](/img/structure/B14606406.png)
![[1-(2,4-Dichlorophenyl)cyclopentyl]methanol;methanesulfonic acid](/img/structure/B14606420.png)
